![molecular formula C20H19N3O3S B2821679 N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 946357-42-2](/img/structure/B2821679.png)
N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Description
N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Characterization
Researchers have developed methodologies for synthesizing thiazole and furan-based heterocyclic compounds, offering insights into their molecular and electronic structures through experimental and theoretical analyses. Such compounds were synthesized, and their structures were characterized by various spectroscopic methods and density functional theory (DFT) modelling. These studies laid the groundwork for understanding the chemical behavior and potential applications of similar compounds (Cakmak et al., 2022).
Antimicrobial Activities
Several studies have evaluated the antimicrobial properties of furan and thiazole derivatives. Compounds featuring these heterocycles demonstrated good antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential as leads for developing new antimicrobial agents (Cakmak et al., 2022).
Anticancer Activities
Research has also been conducted on the anticancer activities of furan and thiazole derivatives, with some compounds showing significant cytotoxicity against various cancer cell lines. These findings indicate the potential of such compounds in anticancer drug development and highlight the importance of structural modifications to enhance biological activity (Zaki et al., 2018).
Electrophilic Substitution Reactions
Studies on the reactivity of furan and thiazole compounds under conditions of electrophilic substitution provide valuable information on their chemical properties and the effects of substituents on their reactivity. These insights are crucial for the design and synthesis of novel compounds with tailored properties for specific applications (Aleksandrov et al., 2017).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12(2)15-7-4-8-17-18(15)21-20(27-17)23(11-14-6-5-9-25-14)19(24)16-10-13(3)26-22-16/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLIIXIBMCVZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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